

In-depth Technical Guide: Structural Elucidation of 3-Oxo-19-methyleicosanoyl-CoA

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Compound of Interest

Compound Name: 3-Oxo-19-methyleicosanoyl-CoA

Cat. No.: B15548636

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A comprehensive overview of the analytical methodologies, spectroscopic data, and biosynthetic pathways related to **3-Oxo-19-methyleicosanoyl-CoA** for researchers, scientists, and drug development professionals.

Abstract

3-Oxo-19-methyleicosanoyl-CoA is a long-chain fatty acyl-CoA molecule of significant interest in metabolic research due to its potential role in various physiological and pathological processes. The structural elucidation of this molecule is fundamental to understanding its biological function, mechanism of action, and for the development of targeted therapeutic interventions. This guide provides a detailed account of the experimental protocols and data interpretation involved in confirming the structure of **3-Oxo-19-methyleicosanoyl-CoA**, along with insights into its biosynthesis and potential signaling pathways.

Introduction

3-oxoacyl-CoAs are critical intermediates in fatty acid metabolism, participating in both fatty acid synthesis and degradation. The presence of a methyl branch in the acyl chain, as seen in **3-Oxo-19-methyleicosanoyl-CoA**, suggests specialized biosynthetic pathways and unique biological activities. Elucidating the precise structure of such molecules is a prerequisite for detailed functional studies. This document outlines the key analytical techniques and experimental workflows employed for the structural characterization of **3-Oxo-19-methyleicosanoyl-CoA**.

Physicochemical Properties and Spectroscopic Data

The structural confirmation of **3-Oxo-19-methyleicosanoyl-CoA** relies on a combination of spectroscopic techniques that provide complementary information about its molecular formula, connectivity, and stereochemistry.

Table 1: Summary of Physicochemical and Spectroscopic Data for **3-Oxo-19-methyleicosanoyl-CoA**

Parameter	Value	Technique
Molecular Formula	C ₃₀ H ₅₂ N ₇ O ₁₈ P ₃ S	High-Resolution Mass Spectrometry (HRMS)
Monoisotopic Mass	951.2290 g/mol	HRMS
¹ H NMR (ppm)	Data not available in search results	Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³ C NMR (ppm)	Data not available in search results	NMR Spectroscopy
Key MS/MS Fragments	Data not available in search results	Tandem Mass Spectrometry (MS/MS)
UV-Vis λ _{max} (nm)	Data not available in search results	UV-Vis Spectroscopy

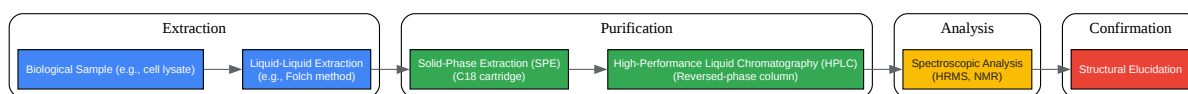
Note: Specific NMR and MS/MS fragmentation data for **3-Oxo-19-methyleicosanoyl-CoA** are not publicly available and would need to be determined experimentally.

Experimental Protocols

The structural elucidation of a novel or complex molecule like **3-Oxo-19-methyleicosanoyl-CoA** involves a multi-step process encompassing isolation, purification, and spectroscopic analysis.

Isolation and Purification

A generalized workflow for the isolation and purification of **3-Oxo-19-methyleicosanoyl-CoA** from a biological matrix is presented below.



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Figure 1: Generalized experimental workflow for the isolation and structural elucidation of **3-Oxo-19-methyleicosanoyl-CoA**.

Methodology:

- **Homogenization and Extraction:** The biological sample is homogenized in a suitable solvent system, typically a chloroform/methanol mixture, to extract lipids and other metabolites.
- **Solid-Phase Extraction (SPE):** The crude extract is passed through a C18 SPE cartridge to remove polar impurities and enrich for acyl-CoAs.
- **High-Performance Liquid Chromatography (HPLC):** The enriched fraction is subjected to reversed-phase HPLC for further purification and isolation of the target compound. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly employed.

Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS):

- **Objective:** To determine the accurate mass and elemental composition of the molecule.
- **Protocol:** The purified sample is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). The instrument is calibrated using

known standards to ensure high mass accuracy. Data is acquired in both positive and negative ion modes to obtain comprehensive information.

Tandem Mass Spectrometry (MS/MS):

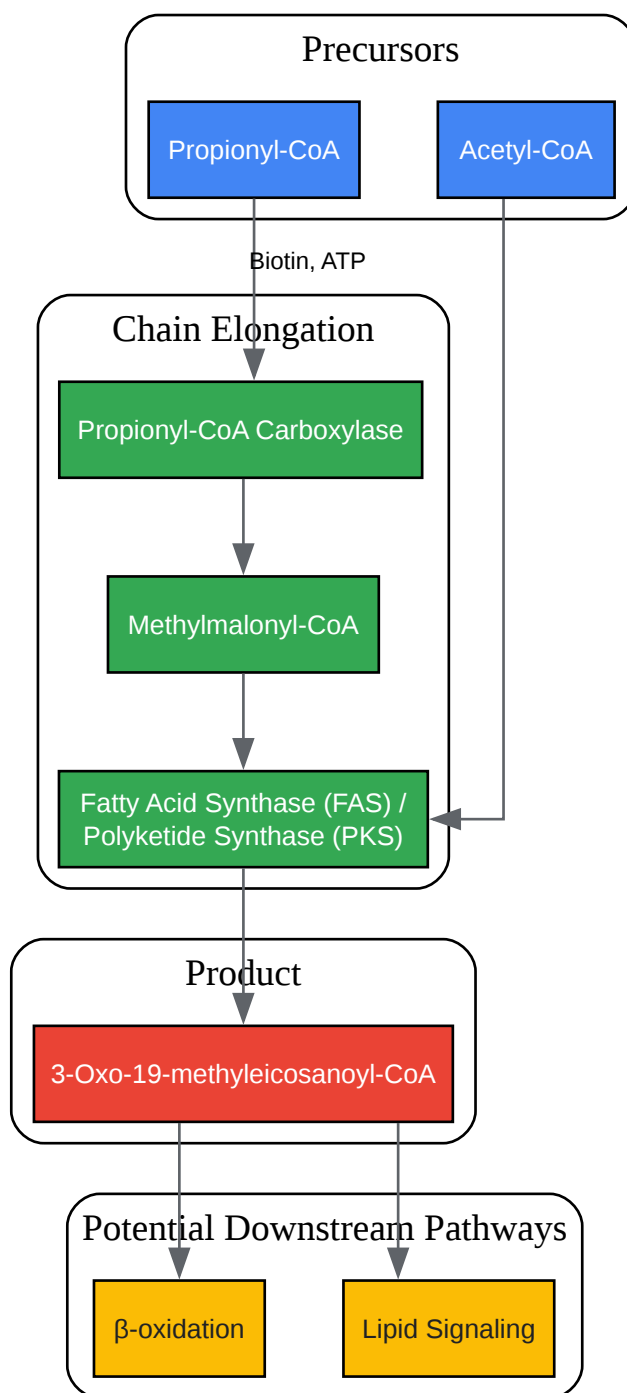
- Objective: To obtain structural information through fragmentation analysis.
- Protocol: The parent ion corresponding to **3-Oxo-19-methyleicosanoyl-CoA** is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to deduce the connectivity of the molecule, including the acyl chain and the coenzyme A moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To provide detailed information about the carbon-hydrogen framework and the connectivity of atoms.
- Protocol: A purified and sufficiently concentrated sample of **3-Oxo-19-methyleicosanoyl-CoA** is dissolved in a deuterated solvent (e.g., D₂O or CD₃OD). A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are performed on a high-field NMR spectrometer. The chemical shifts, coupling constants, and cross-peaks are analyzed to assemble the complete structure.

Biosynthesis and Potential Signaling Pathways

The biosynthesis of **3-Oxo-19-methyleicosanoyl-CoA** is likely to involve enzymes of the fatty acid synthase (FAS) or polyketide synthase (PKS) families. The presence of the 19-methyl group suggests the utilization of a methylmalonyl-CoA extender unit during the chain elongation process.



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Figure 2: Proposed biosynthetic pathway for **3-Oxo-19-methyleicosanoyl-CoA** and its potential metabolic fate.

The elucidated structure of **3-Oxo-19-methyleicosanoyl-CoA** can serve as a starting point for investigating its role in cellular signaling. As a bioactive lipid, it may interact with specific receptors or enzymes to modulate downstream pathways involved in inflammation, energy homeostasis, or cell proliferation.

Conclusion

The structural elucidation of **3-Oxo-19-methyleicosanoyl-CoA** is a critical step towards understanding its biological significance. The combination of advanced analytical techniques, particularly high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, provides the necessary tools for unambiguous structure determination. The detailed experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals working on the characterization and functional analysis of novel fatty acyl-CoAs. Further studies are warranted to fully explore the biosynthetic machinery and the precise signaling roles of this unique molecule.

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